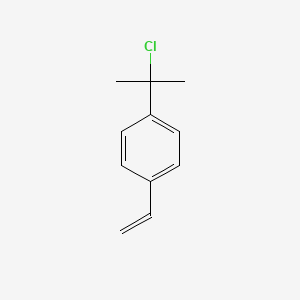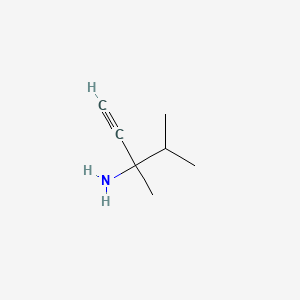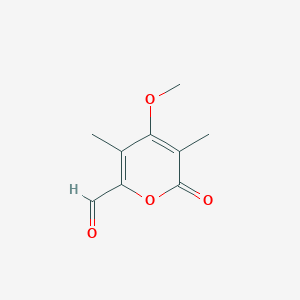
1-(2-Chloropropan-2-yl)-4-ethenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropropan-2-yl)-4-ethenylbenzene is an organic compound with the molecular formula C11H13Cl It is a derivative of benzene, where the benzene ring is substituted with a 2-chloropropan-2-yl group and an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropan-2-yl)-4-ethenylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.
化学反応の分析
Types of Reactions
1-(2-Chloropropan-2-yl)-4-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 1-(2-hydroxypropan-2-yl)-4-ethenylbenzene or 1-(2-carboxypropan-2-yl)-4-ethenylbenzene.
Reduction: Formation of 1-(2-chloropropan-2-yl)-4-ethylbenzene.
Substitution: Formation of 1-(2-hydroxypropan-2-yl)-4-ethenylbenzene or 1-(2-aminopropan-2-yl)-4-ethenylbenzene.
科学的研究の応用
1-(2-Chloropropan-2-yl)-4-ethenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloropropan-2-yl)-4-ethenylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.
類似化合物との比較
Similar Compounds
1-(2-Chloropropan-2-yl)benzene: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
4-Ethenylbenzene: Lacks the 2-chloropropan-2-yl group, leading to different applications and biological effects.
1-(2-Hydroxypropan-2-yl)-4-ethenylbenzene: Contains a hydroxyl group instead of chlorine, affecting its solubility and reactivity.
Uniqueness
1-(2-Chloropropan-2-yl)-4-ethenylbenzene is unique due to the presence of both the 2-chloropropan-2-yl and ethenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.
特性
CAS番号 |
57908-07-3 |
|---|---|
分子式 |
C11H13Cl |
分子量 |
180.67 g/mol |
IUPAC名 |
1-(2-chloropropan-2-yl)-4-ethenylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8H,1H2,2-3H3 |
InChIキー |
APVYKBWWYVXPJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)

![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)

![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
